molecular formula C₈D₁₈O B1161442 5-Methylheptan-3-ol-d18

5-Methylheptan-3-ol-d18

Cat. No.: B1161442
M. Wt: 148.34
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylheptan-3-ol-d18: is a deuterium-labeled compound, specifically a deuterated form of 5-Methylheptan-3-ol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylheptan-3-ol-d18 involves the deuteration of 5-Methylheptan-3-ol. This process typically includes the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of the corresponding ketone (5-Methylheptan-3-one) in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale catalytic deuteration processes. These methods are optimized for high yield and purity, ensuring that the deuterium incorporation is as complete as possible .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methylheptan-3-ol-d18 can undergo oxidation reactions to form the corresponding ketone, 5-Methylheptan-3-one-d18.

    Reduction: The compound can be reduced back to its alcohol form if it has been oxidized.

    Substitution: Deuterium atoms in the compound can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used depending on the desired substitution reaction.

Major Products:

Scientific Research Applications

Chemistry: 5-Methylheptan-3-ol-d18 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium label allows for easy tracking using spectroscopic methods.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium label helps in distinguishing the compound from its non-deuterated counterparts in metabolic studies.

Medicine: In pharmacokinetics, this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterium label provides insights into the metabolic stability and pathways of pharmaceuticals.

Industry: The compound is used in the development of new drugs and in the study of drug interactions. Its stable isotope label makes it valuable in the quantification and analysis of drug metabolites .

Mechanism of Action

The mechanism of action of 5-Methylheptan-3-ol-d18 is primarily related to its role as a tracer. The deuterium atoms in the compound do not significantly alter its chemical reactivity but provide a means to track the compound through various chemical and biological processes. This tracking is achieved through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

    5-Methylheptan-3-ol: The non-deuterated form of the compound.

    5-Methylheptan-3-one-d18: The deuterated ketone form.

    5-Methylheptan-3-one: The non-deuterated ketone form.

Uniqueness: 5-Methylheptan-3-ol-d18 is unique due to its deuterium label, which provides distinct advantages in research applications. The deuterium atoms make the compound heavier and more stable, allowing for precise tracking and analysis in various scientific studies .

Properties

Molecular Formula

C₈D₁₈O

Molecular Weight

148.34

Origin of Product

United States

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